N-[3-(1-benzyl-1H-benzimidazol-2-yl)propyl]-2-methylpropanamide
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Overview
Description
N-[3-(1-Benzyl-1H-1,3-benzodiazol-2-yl)propyl]-2-methylpropanamide is a synthetic organic compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1-Benzyl-1H-1,3-benzodiazol-2-yl)propyl]-2-methylpropanamide typically involves the following steps:
Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through a cyclization reaction involving o-phenylenediamine and a suitable carboxylic acid derivative.
Alkylation: The benzodiazole core is then alkylated with a benzyl halide to introduce the benzyl group.
Amidation: The final step involves the reaction of the alkylated benzodiazole with 2-methylpropanoyl chloride in the presence of a base to form the desired amide.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1-Benzyl-1H-1,3-benzodiazol-2-yl)propyl]-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzodiazole derivatives.
Scientific Research Applications
N-[3-(1-Benzyl-1H-1,3-benzodiazol-2-yl)propyl]-2-methylpropanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[3-(1-Benzyl-1H-1,3-benzodiazol-2-yl)propyl]-2-methylpropanamide involves its interaction with specific molecular targets. The benzodiazole core can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-(1,3-Benzothiazol-2-yl)-arylamides: Known for their antibacterial properties.
Imidazole Derivatives: Known for their broad range of biological activities, including antibacterial, antifungal, and anticancer properties.
Uniqueness
N-[3-(1-Benzyl-1H-1,3-benzodiazol-2-yl)propyl]-2-methylpropanamide is unique due to its specific structural features, which confer distinct biological activities. The presence of the benzyl group and the propyl linker differentiates it from other benzodiazole derivatives, potentially leading to unique interactions with biological targets.
Properties
Molecular Formula |
C21H25N3O |
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Molecular Weight |
335.4 g/mol |
IUPAC Name |
N-[3-(1-benzylbenzimidazol-2-yl)propyl]-2-methylpropanamide |
InChI |
InChI=1S/C21H25N3O/c1-16(2)21(25)22-14-8-13-20-23-18-11-6-7-12-19(18)24(20)15-17-9-4-3-5-10-17/h3-7,9-12,16H,8,13-15H2,1-2H3,(H,22,25) |
InChI Key |
UHOOHXNYSZOOIP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NCCCC1=NC2=CC=CC=C2N1CC3=CC=CC=C3 |
Origin of Product |
United States |
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